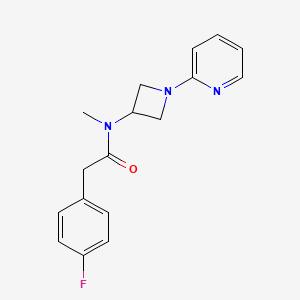

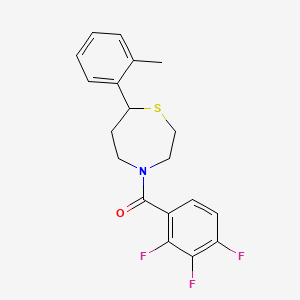

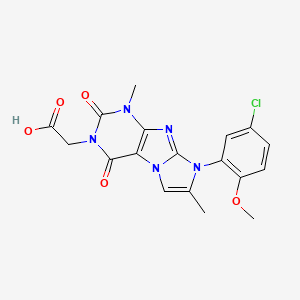

![molecular formula C16H15NO2 B2372395 benzofuran-2-yl((1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl)methanone CAS No. 1797182-08-1](/img/structure/B2372395.png)

benzofuran-2-yl((1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl)methanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Benzofuran is a heterocyclic compound found naturally in plants and can also be obtained through synthetic reactions . It has a chemical structure composed of fused benzene and furan rings . Benzofuran derivatives are essential compounds that hold vital biological activities to design novel therapies with enhanced efficacy compared to conventional treatments .

Synthesis Analysis

The synthesis of benzofuran derivatives involves various methods. For instance, the enantiotopic selective reduction of 1-(benzofuran-2-yl)ethanones, 1-(benzofuran-2-yl)-2-hydroxyethanones, and 2-acetoxy-1-(benzofuran-2-yl)ethanones was performed by baker’s yeast for the preparation of optically active (benzofuran-2-yl)carbinols .Molecular Structure Analysis

Benzofuran’s chemical structure is composed of fused benzene and furan rings . It is a versatile scaffold with many biological properties. Derivatives of benzofurans demonstrate a wide range of biological and pharmacological activities, including anticancer properties .Chemical Reactions Analysis

Benzofuran derivatives undergo various chemical reactions. For example, the enantiotopic selective reduction of 1-(benzofuran-2-yl)ethanones, 1-(benzofuran-2-yl)-2-hydroxyethanones, and 2-acetoxy-1-(benzofuran-2-yl)ethanones was performed by baker’s yeast .Physical And Chemical Properties Analysis

The physical and chemical properties of benzofuran derivatives can vary. For instance, optically active (benzofuran-2-yl)carbinols have been prepared with an enantiomeric excess from 55 to 93% ee .Scientific Research Applications

Anti-Inflammatory and Immunomodulatory Effects

Benzofuran derivatives, including this compound, have been investigated for their anti-inflammatory properties. By modulating cytokine signaling pathways, they may offer therapeutic benefits in autoimmune diseases such as psoriasis, rheumatoid arthritis (RA), and inflammatory bowel disease (IBD) .

Cancer Research

a. Breast Cancer Treatment: In vitro studies have explored the effects of benzofuran derivatives on human breast cancer cells (MCF-7). These compounds, including our target molecule, were evaluated for their impact on cell viability and proliferation rates .

b. HIF-1 Inhibition: Selective inhibition of hypoxia-inducible factor 1 (HIF-1) is crucial in cancer therapy. Compound 10b, a derivative of our molecule, demonstrated significant antiproliferative activity and selective HIF-1 inhibition .

Mechanism of Action

Target of Action

The primary targets of benzofuran-2-yl((1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl)methanone are the Janus kinase (JAK) family members . The JAK family members are tyrosine kinases and composed of four members: JAK1, JAK2, JAK3, and TYK2 . They associate with the intracellular domain of a wide range of cytokines and some growth factor receptor chains .

Mode of Action

The compound interacts with its targets, the JAK family members, by inhibiting their activity . This inhibition leads to a decrease in the phosphorylation cascade that these kinases usually initiate, which in turn leads to a decrease in the activation of members of the signal transducer and activator of transcription (STAT) family . This results in a decrease in gene expression reprogramming .

Pharmacokinetics

The pharmacokinetics of benzofuran-2-yl((1R,5S)-8-azabicyclo[32Similar compounds have been shown to have good bioavailability and are able to reach their targets effectively .

Result of Action

The result of the compound’s action is a decrease in the activation of the STAT family members, leading to a decrease in gene expression reprogramming . This can lead to a decrease in the production of certain cytokines, which can have various effects depending on the specific cytokine involved .

Action Environment

The action of benzofuran-2-yl((1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl)methanone can be influenced by various environmental factors. For example, the presence of other compounds can affect its efficacy and stability. Additionally, the specific cellular environment can also play a role in its action .

Future Directions

Benzofuran derivatives have emerged as important scaffolds with many biological properties, including anticancer properties . Evaluating the chemical structure of these compounds will guide future medicinal chemists in designing new drugs for cancer therapy that might give excellent results in in vivo/in vitro applications .

properties

IUPAC Name |

8-azabicyclo[3.2.1]oct-2-en-8-yl(1-benzofuran-2-yl)methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15NO2/c18-16(17-12-5-3-6-13(17)9-8-12)15-10-11-4-1-2-7-14(11)19-15/h1-5,7,10,12-13H,6,8-9H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCGWBMCWCWCUCZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2C=CCC1N2C(=O)C3=CC4=CC=CC=C4O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

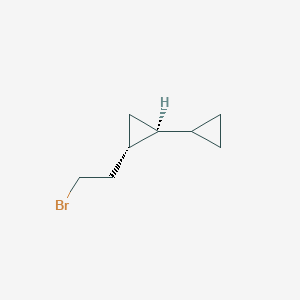

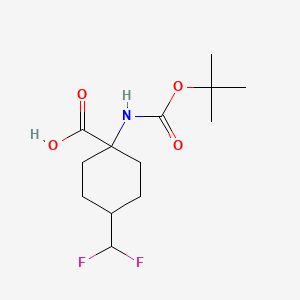

![Tert-butyl N-[(1-imino-2,2-dimethyl-1-oxothiolan-3-yl)methyl]carbamate](/img/structure/B2372317.png)

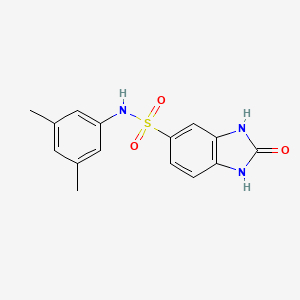

![N-(4H-chromeno[4,3-d]thiazol-2-yl)-3-(4-methylphenylsulfonamido)benzamide](/img/structure/B2372318.png)

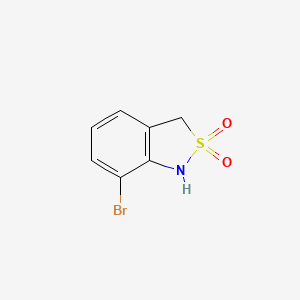

![5-[(E)-(dimethylamino)methylidene]-3-(4-phenoxyphenyl)-1lambda~4~,3-thiazolane-1,4-dione](/img/structure/B2372322.png)

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((7-chloro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)acetamide](/img/structure/B2372334.png)